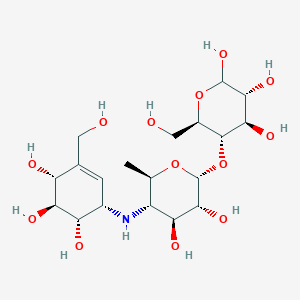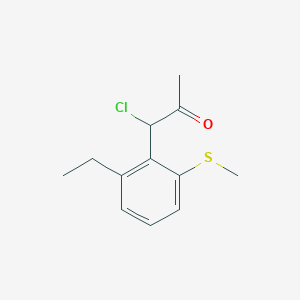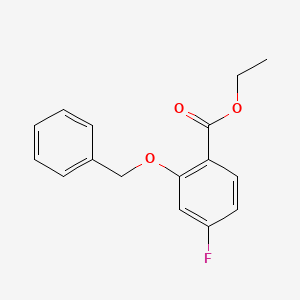
3-(tert-Butylthio)-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butylthio)-2-chlorobenzamide is an organic compound that features a benzamide core substituted with a tert-butylthio group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylthio)-2-chlorobenzamide typically involves the introduction of the tert-butylthio group and the chlorine atom onto a benzamide scaffold. One common method involves the reaction of 2-chlorobenzoyl chloride with tert-butylthiol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butylthio)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding benzamide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(tert-Butylthio)-2-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butylthio)-2-chlorobenzamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, leading to inhibition or modification of their activity. The tert-butylthio group can form covalent bonds with nucleophilic residues in proteins, while the chlorine atom can participate in halogen bonding or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(tert-Butylthio)-2-chlorobenzenamine: Similar structure but with an amine group instead of a benzamide.
3-(tert-Butylthio)-2-chlorobenzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.
3-(tert-Butylthio)-2-chlorobenzonitrile: Similar structure but with a nitrile group instead of a benzamide.
Uniqueness
3-(tert-Butylthio)-2-chlorobenzamide is unique due to the presence of both the tert-butylthio group and the chlorine atom on the benzamide scaffold
Propiedades
Fórmula molecular |
C11H14ClNOS |
|---|---|
Peso molecular |
243.75 g/mol |
Nombre IUPAC |
3-tert-butylsulfanyl-2-chlorobenzamide |
InChI |
InChI=1S/C11H14ClNOS/c1-11(2,3)15-8-6-4-5-7(9(8)12)10(13)14/h4-6H,1-3H3,(H2,13,14) |
Clave InChI |
BREROYXKHJUZQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=CC=CC(=C1Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14038203.png)
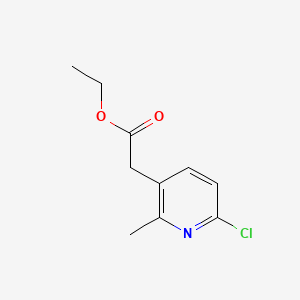

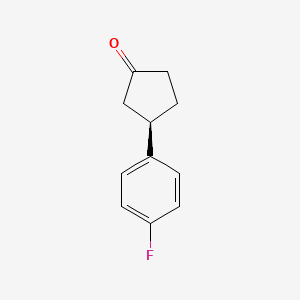
![(3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate](/img/structure/B14038238.png)
![4-[7'-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9'-spirobi[fluorene]-2'-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14038246.png)
![5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine](/img/structure/B14038251.png)
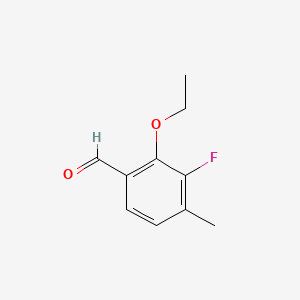
![2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14038255.png)

